molecular formula C8H11NO3 B14153172 5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one CAS No. 62885-39-6

5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one

Cat. No.: B14153172
CAS No.: 62885-39-6
M. Wt: 169.18 g/mol
InChI Key: VSGGMDMEPIEGMP-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methoxymethyl)-1H-pyridin-4-one is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes a methoxy group and a methoxymethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxymethylpyridine with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methoxymethyl)-1H-pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridinone derivatives.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(methoxymethyl)-1H-pyridin-4-one is unique due to its specific combination of functional groups and the pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62885-39-6

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one

InChI

InChI=1S/C8H11NO3/c1-11-5-6-3-7(10)8(12-2)4-9-6/h3-4H,5H2,1-2H3,(H,9,10)

InChI Key

VSGGMDMEPIEGMP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)C(=CN1)OC

Origin of Product

United States

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